molecular formula C36H49N7O12 B13859186 Maillard Product

Maillard Product

Cat. No.: B13859186
M. Wt: 771.8 g/mol
InChI Key: DYSPTWKZFBSOIY-UHFFFAOYSA-N
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Description

Introduction to Maillard Reaction Products in Contemporary Food Chemistry Research

Maillard reaction products (MRPs) represent a diverse group of chemical compounds formed through non-enzymatic interactions between reducing sugars and amino acids, peptides, or proteins. These thermally induced transformations govern critical aspects of food quality, including color, flavor, aroma, and texture, while simultaneously influencing nutritional bioavailability and biomedical outcomes. Contemporary research has expanded beyond culinary applications to investigate MRPs’ roles in metabolic disorders, aging, and industrial processes, necessitating a refined understanding of their chemical diversity and reaction mechanisms.

Historical Evolution of Maillard Reaction Conceptual Frameworks

The conceptualization of Maillard chemistry originated in 1912 with Louis-Camille Maillard’s seminal work describing amino acid–sugar interactions under thermal stress. His initial observations of browning phenomena in heated mixtures of glucose and glycine laid the foundation for distinguishing non-enzymatic glycation from enzymatic glycosylation. However, the reaction’s complexity hindered mechanistic clarity until John Edward Hodge’s 1953 hierarchical classification system, which delineated three primary stages:

  • Initial Condensation : Formation of Schiff bases via nucleophilic attack of amino groups on carbonyl carbons, followed by Amadori rearrangement to stable ketoamines.
  • Intermediate Degradation : Dehydration, retro-aldol cleavage, and Strecker degradation yielding reactive dicarbonyls (e.g., methylglyoxal, glyoxal).
  • Polymerization : Melanoidin formation through aldol condensation and free radical-mediated crosslinking.

Hodge’s framework integrated Mario Amadori’s 1925 discovery of N-glycoside isomerization, which explained the irreversible stabilization of early-stage intermediates. This triphasic model remains central to modern MRP analysis, though advanced spectroscopic and chromatographic techniques have revealed over 100 distinct reaction pathways and 3,000+ characterized products.

Key Historical Milestones
Year Scientist Contribution
1912 Louis-Camille Maillard Identified amino acid–sugar browning reactions
1925 Mario Amadori Described N-glycoside-to-ketoamine rearrangement
1953 John Edward Hodge Published reaction stage classification system
1970s Multiple groups Linked MRPs to advanced glycation end-products (AGEs) in vivo

Paradigm Shifts in Understanding Non-Enzymatic Glycation Pathways

Contemporary research has redefined non-enzymatic glycation as a dynamic network of parallel and sequential reactions influenced by:

  • Reactant Specificity : Lysine, arginine, and tryptophan residues exhibit highest glycation susceptibility due to nucleophilic side chains, while fructose demonstrates 10-fold greater reactivity than glucose.
  • Environmental Modulators : Water activity (0.3–0.7 optimal), pH (alkaline acceleration), and transition metals (Fe³⁺, Cu²⁺ catalysis) critically determine reaction trajectories.
  • Free Radical Pathways : The Namiki pathway (Step H in updated Hodge schemes) accounts for carbonyl fission via sugar autoxidation, generating hydroxyl radicals and AGE precursors independent of classical Schiff base formation.
Table 1: Mechanistic Insights into Glycation Pathways
Pathway Key Intermediates End Products
Classical Hodge Schiff bases, Amadori products Melanoidins, Strecker aldehydes
Namiki Glycosylamines, radical species Acrylamide, heterocyclic amines
Wolff Ketoamine oxidants Nε-carboxymethyllysine (CML), pentosidine

The recognition of α-dicarbonyl trapping as a mitigation strategy exemplifies modern intervention approaches. Polyphenols like epigallocatechin gallate and quercetin sequester methylglyoxal via Michael addition, forming stable adducts that prevent protein crosslinking. Similarly, pyridoxamine inhibits Amadori product degradation, diverting reaction flux toward less deleterious byproducts.

Properties

Molecular Formula

C36H49N7O12

Molecular Weight

771.8 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-2-[[5-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]piperazin-1-yl]pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C36H49N7O12/c1-17-21-14-38-36(40-32(21)43(19-5-3-4-6-19)33(52)25(17)18(2)46)39-24-8-7-20(13-37-24)41-9-11-42(12-10-41)34-29(50)28(49)31(23(16-45)53-34)55-35-30(51)27(48)26(47)22(15-44)54-35/h7-8,13-14,19,22-23,26-31,34-35,44-45,47-51H,3-6,9-12,15-16H2,1-2H3,(H,37,38,39,40)

InChI Key

DYSPTWKZFBSOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C7CCCC7)C(=O)C

Origin of Product

United States

Preparation Methods

Basic Reaction Setup

  • Reactants : Amino acids or proteins and reducing sugars (e.g., glucose, fructose).
  • Conditions : Heating under controlled temperature and time to induce non-enzymatic browning.
  • Environment : pH can influence the reaction, with alkaline conditions accelerating the process by increasing amino group nucleophilicity.

Temperature and Time Control

  • Reaction rate increases 3 to 5 times for every 10 °C increase in temperature.
  • Higher temperatures and longer times increase the diversity and quantity of MRPs.
  • For example, drying at 70 °C is more effective than lower temperatures for accelerating the Maillard reaction in food systems like soybean milk.
  • Temperature affects reactant concentrations, with reducing sugars and amino nitrogen content decreasing as the reaction proceeds.

Reaction Stages

The Maillard reaction can be divided into three stages:

  • Early Stage : Formation of unstable Schiff bases and Amadori rearrangement products (e.g., 1-amino-1-deoxyketose).
  • Intermediate Stage : Degradation and rearrangement of Amadori products into reactive intermediates.
  • Final Stage : Polymerization and formation of brown, high molecular weight melanoidin pigments.

Isolation and Purification of Maillard Products

Due to the complexity and heterogeneity of MRPs, their isolation and purification require specialized techniques. These methods are crucial for analyzing the structure, composition, and biological activities of MRPs.

Separation Method Research Target Principle Advantages Disadvantages References
Ultrafiltration Black garlic, Crataegi Fructus Membrane filtration by molecular weight Fast, effective separation by molecular size; suitable for large-scale preparation May disrupt amino acid/protein composition; groups rather than separates individual compounds
Macroporous Resin Aspergillus bean fermented black bean, Lycii Fructus Adsorption based on surface forces and porous structure Large adsorption capacity, good selectivity, fast adsorption Resin fouling and degradation over time reduce efficiency
Gel Chromatography Ginseng Radix, vinegar Separation by pore size and solubility differences Simple, gentle conditions, reproducible Low resolution, slow separation
Ion Exchange Chromatography Various MRPs Separation based on charge differences High precision, reproducible, simple operation Long cycle time, high salt use, low selectivity
Dialysis Black ginseng, black garlic Semi-permeable membrane separation of small vs. large molecules Simple, effective for removing small molecule interference Time-consuming

Analytical Techniques for Maillard Product Characterization

Summary Table of Preparation Parameters and Their Effects

Parameter Effect on Maillard Reaction Notes
Temperature Increases reaction rate and diversity of MRPs Optimal range 140–165 °C; higher temps risk toxic byproducts
Time Longer time increases browning and product complexity Excessive time may degrade desirable flavors
pH Alkaline conditions accelerate reaction Amino groups more nucleophilic
Reactant concentration Higher sugar and amino acid content increases MRPs Reactant ratios affect flavor profile
Moisture content Higher water content accelerates reaction Drying conditions critical in food processing

Chemical Reactions Analysis

Stages of the Maillard Reaction

The Maillard reaction can be divided into three main stages:

Initial Stage:

  • Condensation Reaction: The reaction begins with the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar, forming a Schiff base .

  • Amadori Rearrangement: This intermediate undergoes rearrangement to form Amadori products , which are more stable than the Schiff base.

Intermediate Stage:

  • Dehydration and Fragmentation: In this stage, further dehydration occurs, leading to the fragmentation of sugar molecules and degradation of amino acids (Strecker degradation). Compounds such as hydroxymethylfurfural (HMF) and various aldehydes are formed.

Final Stage:

  • Aldol Condensation: The final stage involves aldol condensation reactions that lead to the formation of complex polymers known as melanoidins , which contribute to the characteristic brown color of cooked foods. These compounds are often nitrogenous polymers that can be difficult to decompose.

The complexity of these stages is influenced by factors such as temperature, pH, and the presence of other reactants or catalysts .

Initial Reactions

  • Formation of Schiff Base:

    RNH2+RCHORNH=CHR+H2ORNH_2+R'CHO\rightarrow RNH=CHR'+H_2O
  • Amadori Rearrangement:

    RNH=CHRRNHC(=O)R+H2ORNH=CHR'\rightarrow RNH-C(=O)-R'+H_2O

Intermediate Reactions

  • Dehydration Reaction:

    Sugars lose water and form reactive intermediates like HMF:

    C6H12O6C5H6O3+H2OC_6H_{12}O_6\rightarrow C_5H_{6}O_3+H_2O
  • Strecker Degradation:

    Amino acids degrade into aldehydes and ammonia:

    RNH2+C6H12O6RCHO+NH3+H2ORNH_2+C_6H_{12}O_6\rightarrow RCHO+NH_3+H_2O

Final Reactions

  • Aldol Condensation:

    Formation of melanoidins through polymerization:

    RCHO+RCHORCH(OH)C(R)=ORCHO+R'CHO\rightarrow RCH(OH)C(R')=O

Products of the Maillard Reaction

The Maillard reaction yields numerous products that can be categorized based on their properties:

  • Melanoidins: Brown pigments formed during the final stage, responsible for color and flavor in many cooked foods.

  • Acrylamide: A potential carcinogen formed at high temperatures, particularly in starchy foods.

  • Flavor Compounds: Various volatile compounds contribute to the aroma and taste profile, including furfural and its derivatives.

Table: Common Maillard Reaction Products

ProductDescriptionFormation Stage
MelanoidinsBrown pigments contributing to colorFinal
AcrylamidePotential carcinogenFinal
HydroxymethylfurfuralFlavor compound formed during dehydrationIntermediate
DiacetylContributes buttery flavorIntermediate
PentosidineCross-linked compound derived from lysineAdvanced

Factors Influencing the Maillard Reaction

Several factors affect the rate and outcome of the Maillard reaction:

  • Temperature: Higher temperatures accelerate reactions but may also lead to undesirable products like acrylamide.

  • pH Level: Alkaline conditions enhance reactivity due to increased nucleophilicity of amino groups.

  • Water Activity: The presence of water can inhibit the reaction; thus, dry cooking methods (like roasting) are more effective for browning.

  • Reactant Concentration: The types and concentrations of amino acids and sugars present will influence product formation .

Scientific Research Applications

The Maillard reaction is a chemical reaction between amino acids and reducing sugars, usually requiring heat, that results in a variety of products with diverse applications . These products, known as Maillard reaction products (MRPs), have significant effects on food flavor, color, and biological activity, and they also find use in non-food applications such as dyeing silk .

Scientific Research Applications

Flavor Production: MRPs are ideal for producing diverse flavors, improving the flavor or reducing the odor of raw materials in food processing. The reaction is influenced by factors like protein source, hydrolysis conditions, temperature, and pH . Controlled Maillard reactions can produce flavor-enhancing peptides and other compounds, increasing consumer preference for processed foods . In traditional method sparkling wine, the Maillard reaction generates aroma compounds, contributing roasted, bready, nutty, and caramel aromas during wine aging .

Dyeing of Silk: Maillard reaction products from polyglutamic acid (PGA) and glucose (Glc) can be used to dye silk fiber, imparting color and bioactivity . The reaction between the reducing end of Glc and the amino groups of PGA yields a Schiff base, and the formation of colored melanoidin products is observed .

Biological Activities: MRPs can have both positive and negative impacts on health, acting as antioxidants, bactericides, antiallergenics, and even carcinogens . Some melanoidins inhibit ACE, potentially lowering blood pressure . Specific MRPs may also have the potential to prevent, improve, or treat renal diseases .

Mitigation of Negative Effects: Strategies are employed in the food industry to reduce the production of undesirable MRPs like acrylamide, a probable carcinogen formed during high-temperature food preparation . Asparaginase and CO2 injection during extrusion can help reduce acrylamide levels .

** প্রভাব বিস্তারকারী ফ্যাক্টর:** The Maillard reaction is influenced by several factors :

  • Sugar Source Different sugars can lead to different reaction pathways and products .
  • Protein Source The amino acid composition of the protein source affects the types of flavor compounds formed .
  • Hydrolysis Conditions Enzymatic hydrolysis methods and the molecular weights of peptides influence the reaction .
  • Temperature Higher temperatures generally accelerate the Maillard reaction .
  • pH The pH of the reaction environment can affect the rate and type of products formed . Phosphate promotes the decomposition of sugars while Tris inhibits it .

Detection Methods: Various methods are used to detect and quantify MRPs . Liquid chromatography with UV detection is commonly used for HMF, though other compounds can interfere with UV detection . Techniques involving protein hydrolysis can be used, but acid hydrolysis should be avoided to prevent HMF formation from carbohydrates .

Case Studies:

  • Dietary Intake: A study on healthy volunteers showed that urinary excretion of MRPs like pyrraline and fructoselysine decreased significantly on an MRP-free diet . Consumption of foods high in MRPs, like pretzel sticks and coffee, increased the amounts of pyrraline and pentosidine in urine samples .
  • Buffer Types: Different buffer types can influence Maillard browning, with Tris inhibiting browning and phosphate facilitating it . Buffer type affects not only the promotion of browning but also the pathway of the Maillard reaction .

Comparison with Similar Compounds

Formation and Structure :

  • MRPs: Formed via sugar-amine condensation, producing melanoidins and heterocyclic compounds.
  • Phenolic Compounds: Derived from plant secondary metabolism (e.g., flavonoids, phenolic acids).

Functional Properties :

  • Antioxidant Activity: MRPs like melanoidins exhibit radical-scavenging activity comparable to phenolic compounds. For example, MRPs from shrimp protein peptides showed a 2–8× increase in DPPH radical scavenging post-reaction . Phenolic acids (e.g., vanillic acid) in buckwheat biscuits demonstrated moderate antioxidant capacity but lower bioaccessibility than MRPs .

MRPs vs. Lipid Oxidation Products

Formation and Interaction :

  • MRPs : Generated during thermal processing (e.g., 100–140°C).
  • Lipid Oxidation Products : Formed via auto-oxidation of unsaturated fatty acids (UFAs), yielding aldehydes (e.g., hexanal) and ketones.

Functional Properties :

  • Color and Flavor : MRPs contribute to desirable browning and savory flavors (e.g., 2-acetylthiazole in mushroom MRPs ), while lipid oxidation products often impart rancidity.
  • Synergistic Effects : Aldehydes from lipid oxidation react with MRP intermediates, enhancing meat-like flavors but accelerating undesirable browning in seafood .

Health Implications :

  • MRPs like Amadori products may promote lipid oxidation in phospholipids, complicating food stability .

MRPs vs. Enzymatic Browning Products

Formation :

  • MRPs : Thermally driven, pH-dependent.
  • Enzymatic Browning Products: Result from polyphenol oxidase (PPO) activity on phenolics (e.g., melanin in Daqu fermentation ).

Structural Differences :

  • Melanoidins (MRPs) are nitrogen-containing polymers, whereas melanin (enzymatic) is a polyphenol-derived polymer.

MRPs vs. Harmful Derivatives (Acrylamide, AGEs)

Formation Conditions :

  • Acrylamide : Forms at >120°C in low-moisture systems via asparagine-sugar reactions .
  • AGEs : Generated during prolonged heating, contributing to chronic diseases .

Mitigation Strategies :

  • Reducing sugars (e.g., fructose) and acidic conditions (pH < 6) suppress acrylamide but enhance melanoidin formation .

Table 2: MRPs vs. Harmful Derivatives

Compound Formation Pathway Health Impact Mitigation Strategies
Melanoidins Advanced Maillard stages Antioxidant, prebiotic Optimize time/temperature
Acrylamide Asparagine + reducing sugars >120°C Carcinogenic Use glucose instead of fructose
AGEs Protein glycation Diabetic complications Limit thermal exposure

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to distinguish between early and advanced stages of the Maillard reaction in complex food systems?

  • Methodological Answer : Track early-stage markers (e.g., available lysine) using spectrophotometry at λ=280 nm for lysine degradation and advanced-stage markers (e.g., carboxymethyllysine, CML) via LC-MS/MS with isotope-labeled internal standards (e.g., d4-CML). Absorbance measurements at λ=340 nm (AGEs) and λ=470 nm (tyrosine degradation) can also differentiate reaction phases . Statistical validation requires triplicate measurements for lysine and duplicate CML assays, with results reported as mean ± standard error and analyzed using t-tests .

Q. How do researchers standardize Maillard reaction conditions to ensure reproducibility across studies?

  • Methodological Answer : Control parameters include pH (e.g., pH 7.0 for infant formula studies), temperature (120–140°C for model systems), and reaction duration (2–48 hours). Use buffer systems (e.g., phosphate buffer) to stabilize pH, and validate thermal profiles using pre-test/post-test designs with control groups (e.g., glucose-free vs. glucose-enriched solutions) . Calibration curves for analytes like CML must cover expected concentration ranges, with dilution protocols for samples exceeding upper limits .

Q. What are the primary analytical challenges in quantifying Maillard reaction products (MRPs) in heterogeneous matrices like infant formulas?

  • Methodological Answer : Matrix complexity requires solid-phase extraction (SPE) to isolate MRPs like CML, followed by LC-MS/MS with selective reaction monitoring (SRM). Hydrolysis under nitrogen purging prevents oxidation artifacts, and protein content normalization (e.g., mg/kg protein) ensures comparability across samples . Cross-validation with orthogonal methods (e.g., ELISA for AGEs) enhances reliability .

Advanced Research Questions

Q. How can computational models optimize Maillard reaction conditions for specific research objectives, such as flavor or antioxidant development?

  • Methodological Answer : Couple artificial neural networks (ANN) with genetic algorithms (GA) to model reaction variables (e.g., reactant ratios, pH, time). For example, a BP-GA model with ribose concentration (24.25%), reaction time (235 min), and pH (11.66) maximized reaction efficiency (OD420 = 0.6027) in kelp-derived systems . Validate models using response surface methodology (RSM) and Plackett-Burman experimental designs .

Q. What mechanisms explain contradictory findings in CML formation pathways across in vitro and in vivo studies?

  • Methodological Answer : Divergent pathways include (1) oxidation of Amadori products (glucose-lysine adducts) and (2) pre-Amadori routes via α-oxoaldehydes (e.g., methylglyoxal). Isotope-labeling studies show 50% of CML in glucose/lysine systems originates from Amadori oxidation, while 40–50% arises from methylglyoxal-mediated glycation independent of glucose autoxidation . Discrepancies may stem from varying redox conditions or reagent trapping (e.g., aminoguanidine inhibition) .

Q. How do processing and storage conditions influence AGE accumulation in infant formulas, and what methodological safeguards are critical?

  • Methodological Answer : Sterilization (UHT at 130–140°C) and spray-drying (170–200°C) induce AGE formation, while storage at >30°C and >50% relative humidity accelerates CML increases (e.g., 24500 mg/kg protein after 200 days). Accelerated aging studies must replicate real-world conditions (e.g., 33% RH, 30°C) to avoid overestimation . Monitor lysine availability (<36.57% reduction vs. skim milk) and CML (68.77–507.99 mg/kg protein) as quality markers .

Q. What role do α-oxoaldehydes play in redirecting Maillard reaction pathways toward arginine-directed glycation?

  • Methodological Answer : α-Oxoaldehydes (e.g., glyoxal, methylglyoxal) are 20,000-fold more reactive than glucose, forming hydroimidazolones and Nω-carboxymethylarginine via arginine-specific glycation. Characterize these adducts using HPLC with postcolumn derivatization and validate via isotopic cross-linking studies (e.g., imidazolysine quantification in diabetic serum) .

Data Contradiction Analysis

Q. Why do studies report conflicting CML concentrations in infant formulas, and how can researchers mitigate these inconsistencies?

  • Methodological Answer : Variability arises from (1) processing differences (powder vs. liquid formulas, sterilization protocols), (2) storage conditions (temperature, humidity), and (3) analytical biases (e.g., SPE recovery rates). Standardize sampling (e.g., triplicate hydrolysis), use isotope dilution MS, and report CML as mg/kg protein to normalize data . Cross-reference with human milk baselines (CML levels 28–389× lower) for context .

Q. How can researchers reconcile discrepancies between in vitro Maillard models and in vivo biological outcomes (e.g., diabetic complications)?

  • Methodological Answer : In vitro models often lack physiological complexity (e.g., proteolytic clearance, redox buffers). Integrate ex vivo assays (e.g., serum protein glycation in diabetic patients) and cell-based studies to assess AGE receptor (RAGE) activation and inflammatory responses. Quantify hydroimidazolones in urine as biomarkers of proteolytic turnover .

Methodological Best Practices

  • Statistical Tools : Use Xcalibur™ 2.2 for LC-MS/MS data quantification and ANOVA for multi-group comparisons .
  • Ethical Reporting : Disclose all thermal/processing parameters and avoid overinterpreting correlation coefficients (e.g., R² ≥0.9 for kinetic models) .
  • Data Transparency : Publish raw absorbance/spectral data in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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